4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid typically involves multiple steps. One common method starts with the preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate, which is then reacted with a suitable pyrazole derivative under basic conditions to form the desired product . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. For example, using continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitropyrazole moiety can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The nitropyrazole moiety can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
- 4,4,4-Trifluoro-3-(5-methyl-3-aminopyrazol-1-yl)butanoic acid
Uniqueness
4,4,4-Trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a nitropyrazole moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4/c1-4-2-6(14(17)18)12-13(4)5(3-7(15)16)8(9,10)11/h2,5H,3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZJYAZNVUJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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